(6-Bromohexyl)(octyl)boranyl
Description
The compound "(6-Bromohexyl)(octyl)boranyl" is a boron-based organometallic molecule featuring a bromohexyl chain (C₆H₁₂Br) and an octyl group (C₈H₁₇) bonded to a boron atom. Boranyl compounds with alkyl/aryl substituents are often utilized in cross-coupling reactions, polymer chemistry, or as intermediates in pharmaceutical synthesis .
Properties
CAS No. |
144648-27-1 |
|---|---|
Molecular Formula |
C14H29BBr |
Molecular Weight |
288.10 g/mol |
InChI |
InChI=1S/C14H29BBr/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-16/h2-14H2,1H3 |
InChI Key |
WIGZIMZHLVJCLP-UHFFFAOYSA-N |
Canonical SMILES |
[B](CCCCCCCC)CCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromohexyl)(octyl)boranyl typically involves the reaction of 6-bromohexylboronic acid with an octylborane derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by palladium complexes to facilitate the formation of the boron-carbon bonds.
Industrial Production Methods
Industrial production of (6-Bromohexyl)(octyl)boranyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-Bromohexyl)(octyl)boranyl undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the bromohexyl group to a hexyl group.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in THF or ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Hexylborane derivatives.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
(6-Bromohexyl)(octyl)boranyl has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly valuable in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes. It can be used to introduce boron-containing groups into peptides and proteins.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment. The boron atom can selectively accumulate in tumor cells and, upon neutron irradiation, produce lethal radiation.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics. It also finds applications in the development of new catalysts for industrial processes.
Mechanism of Action
The mechanism of action of (6-Bromohexyl)(octyl)boranyl depends on the specific application:
In Cross-Coupling Reactions: The boron atom participates in the transmetalation step, where it transfers its organic group to a palladium catalyst. This step is crucial for forming the desired carbon-carbon bond.
In BNCT: The boron atom accumulates in tumor cells and, upon neutron irradiation, undergoes a nuclear reaction that produces high-energy alpha particles. These particles cause localized damage to the tumor cells, leading to cell death.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Related Compounds
Notes:
- Boron-containing analogs : The mesityl-substituted boranyl compound in exhibits a complex crystalline structure stabilized by C–H∙∙∙π interactions, contrasting with the hypothetical "(6-Bromohexyl)(octyl)boranyl", which would lack aromatic stabilization but possess alkyl chain flexibility .
- Bromohexyl derivatives: Compounds like 6-bromohexyl acetate and benzyl 6-bromohexyl ether share the reactive bromine terminus, enabling nucleophilic substitutions (e.g., SN2 reactions).
Table 2: Reactivity Comparison
Key Findings :
- Unlike the mesityl-substituted borane in , the target compound’s alkyl chains may reduce crystallinity but increase solubility in nonpolar solvents .
Physical Properties and Stability
- Crystallinity : The mesityl boranyl compound crystallizes in a triclinic system (P1 space group, α = 86.079°, V = 2126.87 ų) due to planar aromatic groups, whereas "(6-Bromohexyl)(octyl)boranyl" would likely form amorphous solids or liquids due to flexible alkyl chains .
- Thermal Stability : Boron-aryl compounds () typically exhibit higher decomposition temperatures (>200°C) compared to alkylboranes, which may degrade at lower temperatures (~150°C) due to weaker B–C bonds .
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